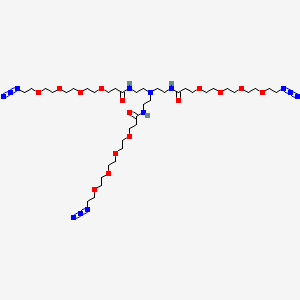

Tri(azido-peg4-amide)-amine

Description

Antibody-Drug Conjugates (ADCs)

In ADCs, the compound serves as a branched linker connecting monoclonal antibodies to cytotoxic payloads. For example, one arm binds the antibody via amine-reactive chemistry, while the remaining two arms conjugate drug molecules through azide-alkyne click reactions. This architecture increases drug-to-antibody ratios (DARs) without compromising antibody stability. A 2022 study demonstrated that ADCs using this compound achieved DARs of 6–8, compared to 3–4 for linear linkers, while maintaining >90% antigen-binding capacity.

Nanoparticle Functionalization

The compound’s azide groups facilitate surface modification of lipid nanoparticles (LNPs) and polymeric micelles. By conjugating targeting ligands (e.g., folate, HER2 peptides) via SPAAC, researchers enhance nanoparticle specificity. A 2023 trial reported a 40% increase in tumor accumulation for LNP-siRNA formulations functionalized with this linker compared to non-targeted counterparts.

PROTACs and Degraders

In proteolysis-targeting chimeras (PROTACs), this compound links E3 ligase ligands to target protein binders. Its PEG4 spacer optimizes the distance between functional domains, enabling efficient ternary complex formation. Recent data show PROTACs with this linker achieve DC$$_{50}$$ values (degradation concentration) as low as 1.2 nM in BTK-dependent lymphoma models.

Properties

IUPAC Name |

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75N13O15/c40-49-46-7-16-59-22-28-65-34-31-62-25-19-56-13-1-37(53)43-4-10-52(11-5-44-38(54)2-14-57-20-26-63-32-35-66-29-23-60-17-8-47-50-41)12-6-45-39(55)3-15-58-21-27-64-33-36-67-30-24-61-18-9-48-51-42/h1-36H2,(H,43,53)(H,44,54)(H,45,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMZVOJKIYCYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75N13O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mesylation of Hydroxyl Groups

Mesylation transforms terminal hydroxyls into mesylate (-OSO2CH3) groups, enhancing their leaving-group ability. A typical procedure involves:

-

Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA)

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 16 hours.

-

Yield : Near-quantitative conversion, as confirmed by nuclear magnetic resonance (NMR).

The mesylated PEG4 intermediate is purified via liquid-liquid extraction to remove TEA hydrochloride byproducts.

Azidation of Mesylated PEG4

The mesylate groups are displaced by azide ions (N3⁻) in a nucleophilic substitution reaction.

Sodium Azide-Mediated Substitution

-

Reagents : Sodium azide (NaN3), dimethylformamide (DMF) or tetrahydrofuran (THF)

This step requires careful handling due to the toxicity and explosivity of azides. Industrial protocols use continuous flow reactors to improve safety and scalability.

Formation of Amide Linkages

The azido-PEG4 intermediate is conjugated to an amine core via amide bond formation.

Coupling Agents and Reaction Optimization

Amide bonds are formed using carbodiimide-based coupling agents:

| Coupling Agent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| EDCl | HOBt | DCM | 0°C–RT | 85–90 |

| HATU | DIEA | DMF | RT | 90–95 |

| DCC | DMAP | THF | 0°C–RT | 80–85 |

Key Considerations :

-

Excess amine (3–5 equivalents) ensures complete reaction with the azido-PEG4 carboxylic acid derivative.

-

PEG’s hydrophilicity necessitates polar aprotic solvents (e.g., DMF) to maintain solubility.

Final Assembly of this compound

The triamine core is conjugated to three azido-PEG4-carboxylic acid units via sequential amidation.

Stepwise Amidation Strategy

-

First Amidation : One azido-PEG4 unit is coupled to the triamine core using HATU/DIEA in DMF.

-

Purification : Intermediate is isolated via silica gel chromatography.

-

Repetition : Steps 1–2 are repeated for the remaining two azido-PEG4 units.

Industrial Scale : Batch reactors with automated reagent addition achieve 70–75% overall yield.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

-

FT-IR : Azide stretch at ~2100 cm⁻¹ confirms successful azidation.

-

¹H NMR : PEG backbone protons (δ 3.5–3.7 ppm) and amide NH (δ 6.8–7.2 ppm).

Challenges and Optimization Strategies

Azide Stability

Azides are prone to degradation under light or heat. Industrial protocols use amber glassware and temperatures <50°C during storage.

PEG Solubility Issues

Scalability

Continuous flow systems reduce reaction times by 40% compared to batch methods, enabling kilogram-scale production.

Comparative Analysis of Synthetic Routes

Industrial Production Insights

Large-scale synthesis employs:

Chemical Reactions Analysis

Types of Reactions

Tri(azido-peg4-amide)-amine undergoes various chemical reactions, including:

Oxidation: The azido groups can be oxidized to form different nitrogen-containing compounds.

Reduction: The azido groups can be reduced to amines under specific conditions.

Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

Bioconjugation Strategies

Bioconjugation refers to the process of chemically linking biomolecules to other molecules, enhancing their functionality and specificity. Tri(azido-peg4-amide)-amine serves as an effective linker in this context due to its azide functionality, which can undergo bioorthogonal reactions, particularly with phosphines.

Case Studies

- Protein Labeling : A study demonstrated the use of this compound for labeling proteins with fluorescent tags. The azide groups were selectively reduced to amines, allowing for the attachment of various probes, which enabled imaging of cellular processes .

- Antibody-Drug Conjugates (ADCs) : this compound has been utilized in the development of ADCs. Its ability to form stable linkages with antibodies enhances drug delivery to target cells while minimizing off-target effects. For instance, homogeneous ADCs created using this compound showed improved therapeutic efficacy against brain tumors compared to traditional methods .

Drug Delivery Systems

The incorporation of this compound in drug delivery systems has shown promise in enhancing the solubility and bioavailability of therapeutic agents.

Formulation of Micelles

This compound can be used to create micelles—nanoparticles that encapsulate drugs, improving their solubility and allowing for targeted delivery. The PEG component facilitates biocompatibility and circulation time in vivo .

Targeted Therapy

By attaching targeting moieties to the surface of these micelles, researchers can achieve selective delivery to specific tissues or cells. This is particularly useful in cancer therapy, where minimizing side effects is crucial.

Data Tables

The following table summarizes key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of Tri(azido-peg4-amide)-amine involves its ability to react with various molecular targets through its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and other applications where specific molecular interactions are required.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Tri(Azido-PEG4-amide)-amine and its analogs:

Key Comparative Insights

Functional Group Reactivity: Azide vs. Amine: this compound’s azides are ideal for CuAAC "click" reactions, enabling rapid, selective conjugation with alkynes or DBCO derivatives . In contrast, Tri(Amino-PEG4-amide)-amine’s amines react with activated esters (e.g., NHS) for covalent bonding to carboxylates . Protection Strategies: Tri(Boc-NH-PEG5-amide)-amine incorporates Boc-protected amines, which prevent premature reactivity until deprotection, making it suitable for staged drug synthesis .

PEG Spacer Length :

- Longer PEG chains (e.g., PEG5 in Tri(Azido-PEG5-amide)-amine) improve solubility and reduce steric hindrance in aqueous environments, whereas shorter spacers (e.g., PEG2 in Tri(Mal-PEG2-amide)-amine) favor compact conjugates .

Molecular Weight and Solubility :

- Increasing PEG length correlates with higher molecular weight and enhanced solubility. For example, Tri(Azido-PEG5-amide)-amine (MW 1098.20) exhibits superior biocompatibility compared to Tri(Azido-PEG3-amide)-amine (MW 833.90) .

Application-Specific Design :

Performance in Bioconjugation

- This compound: Demonstrates >95% purity and efficient conjugation yields in CuAAC reactions, as validated in probe synthesis and nanoparticle labeling .

- Tri(Amino-PEG4-amide)-amine TFA Salt: Exhibits rapid reactivity with NHS esters (e.g., fluorescent dyes) but requires careful pH control to avoid premature hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Tri(azido-peg4-amide)-amine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step conjugation of azido-PEG4 chains to a tri-amine core via carbodiimide-mediated amide bond formation. Purification is achieved using reverse-phase HPLC or size-exclusion chromatography. Purity (≥95%) is confirmed via LC-MS and -NMR to verify azide (-N) and amine (-NH) functional groups. Note discrepancies in reported molecular weights (e.g., 888.10 vs. 966.1) between sources, necessitating empirical validation .

Q. How is this compound characterized for molecular weight and functional group integrity?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the exact mass (e.g., CHNO with theoretical MW 888.10).

- NMR Spectroscopy : -NMR confirms PEG4 chain integration (δ 3.5–3.7 ppm for ethylene oxide protons) and azide/amine protons (δ 1.5–2.5 ppm).

- FT-IR : Azide stretching vibrations (~2100 cm) and amide C=O bonds (~1650 cm) are key markers .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Bioconjugation : Azide groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling proteins or nucleic acids.

- Material Science : Branched PEG architecture improves solubility and reduces steric hindrance in surface functionalization.

- Drug Delivery : PEG4 chains enhance biocompatibility and stability in nanoparticle formulations .

Advanced Research Questions

Q. How can reaction conditions for azide-alkyne cycloaddition be optimized using this compound?

- Methodological Answer :

- Catalyst Selection : Compare Cu(I) catalysts (e.g., TBTA) for efficiency vs. strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity in biological systems.

- Solvent Compatibility : Test aqueous buffers (pH 7.4) for biomolecules vs. organic solvents (DMF, DMSO) for hydrophobic substrates.

- Kinetic Analysis : Monitor reaction progress via -NMR or fluorescence quenching assays .

Q. How does the branched structure of this compound influence reactivity compared to linear analogs?

- Methodological Answer :

- Steric Effects : Use molecular dynamics simulations to predict accessibility of azide groups.

- Solubility Studies : Compare PEG4 branching vs. linear PEG in polar/nonpolar solvents via cloud-point measurements.

- Reactivity Assays : Quantify click reaction yields with alkyne-functionalized probes under identical conditions .

Q. What stability challenges arise when storing this compound, and how can degradation be mitigated?

- Methodological Answer :

- Temperature Sensitivity : Conduct accelerated stability studies at -20°C, 4°C, and 25°C; monitor azide decomposition via IR or MS.

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation.

- Hydrolytic Stability : Assess amide bond integrity in aqueous buffers using HPLC .

Q. How can researchers address analytical discrepancies in reported molecular weights of this compound?

- Methodological Answer :

- Batch Variability : Source-dependent differences in PEG4 chain length or branching require rigorous LC-MS/MS validation.

- Synthetic Byproducts : Use MALDI-TOF to detect oligomeric impurities.

- Collaborative Cross-Verification : Compare data with independent labs using standardized protocols .

Data Contradictions and Recommendations

- Molecular Weight Variability : (MW 888.10) and 11 (MW 966.1) highlight supplier-specific discrepancies. Researchers should validate batches using HRMS and NMR.

- Safety Protocols : While direct safety data for this compound are lacking, and emphasize handling azides with precautions (e.g., explosion risk, PPE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.